6,7-Dimethyl-4-hydroxyquinoline

Description

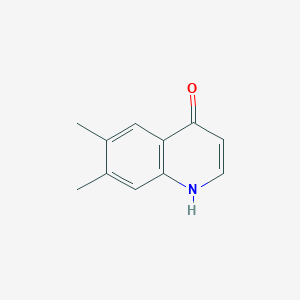

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-9-10(6-8(7)2)12-4-3-11(9)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJBEDRUKAGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589118 | |

| Record name | 6,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185437-33-6 | |

| Record name | 6,7-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185437-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substitutions on Biological Activity

The presence and nature of alkyl or methoxy (B1213986) groups at the C-6 and C-7 positions of the quinoline (B57606) ring play a pivotal role in modulating the compound's physicochemical properties and its interaction with biological targets. Generally, alkyl groups are incorporated into drug molecules to serve as frameworks or as pharmacophoric features that interact with targets through van der Waals forces. nih.gov The introduction of these lipophilic groups can influence the molecule's solubility, with branched alkyl chains decreasing lipophilicity and potentially altering the biological effect if it is tied to this property. nih.gov

In the context of quinazoline (B50416) derivatives, which share structural similarities with quinolines, the incorporation of electron-donating groups, such as methoxy groups, at the C-6 and C-7 positions has been shown to increase the activity of the compounds. mdpi.com For instance, a series of 6,7-dimorpholinoalkoxy quinazoline derivatives exhibited moderate to high antiproliferative activity. mdpi.com Specifically, compounds with a three-carbon chain linker between the quinazoline core and the morpholine (B109124) moiety were more potent against the A431 cell line than those with a two-carbon linker. mdpi.com This highlights the importance of both the substituent and the linker length in determining biological activity.

Furthermore, a 7-methoxy derivative of a 2-(4-hydroxyquinolin-2-yl) acetate (B1210297), when attached to a propranolamine chain, proved to be a more potent β-adrenergic receptor blocker in rats than propranolol. mdpi.comnih.gov This underscores the significant impact that a methoxy group at the C-7 position can have on target affinity and pharmacological effect. The metabolic fate of these alkyl groups is also a key consideration, as they can undergo hydroxylation and subsequent oxidation to carboxylic acids, which increases water solubility and facilitates elimination. nih.gov

| Substitution | Effect | Reference |

| Alkyl Groups | Can act as frameworks or pharmacophoric features. | nih.gov |

| Branched Alkyl Chains | Decrease lipophilicity. | nih.gov |

| Methoxy Groups (C-6, C-7) | Increase biological activity in quinazoline derivatives. | mdpi.com |

| 7-Methoxy Group | Enhanced β-adrenergic receptor blocking activity. | mdpi.comnih.gov |

The 4-hydroxyquinoline (B1666331) scaffold exists in tautomeric equilibrium with its 4-quinolone (keto) form. rsc.orgresearchgate.net This tautomerism is crucial as the 4-oxo and N-H groups play a key role in drug-target interactions, particularly in the context of antimalarial activity where they interact with the Qo site of the bc1 protein complex. researchgate.net The equilibrium between the enol and keto forms can be influenced by substituents on the quinoline ring. For example, a hydrogen bond acceptor at the 3-position favors the enol form, while a hydrogen bond acceptor at the 2- or 8-position shifts the equilibrium towards the keto form. rsc.org

Derivatization of the 4-hydroxyl group can significantly alter the biological activity of the parent compound. For instance, the synthesis of 2-(4-hydroxyquinolin-2-yl) acetates has been a strategy to develop compounds with various pharmacological activities. mdpi.comnih.gov The simple replacement of the hydroxyl group at the C-8 position of quinoline with an amino group (8-aminoquinoline) drastically reduces its cytotoxicity against both cancer and healthy cells compared to 8-hydroxyquinoline (B1678124). nih.gov This demonstrates that even a minor change at a key position can have a profound impact on the biological profile of the molecule.

The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. nih.gov

In a study on quinoline derivatives, it was found that 6-chloro analogues were the most active in terms of anticancer activity, while 9-methyl analogues were the least potent. nih.gov The presence of halogen substituents at positions 4, 6, and 9 increased the lipophilicity of the compounds. nih.gov In another example, the chlorination of quercetin (B1663063), a flavonoid with a different core structure, at the C-6 position substantially improved its anti-inflammatory and antioxidant activities. nih.gov Similarly, bromination of quercetin at the C-8 position significantly increased its ability to inhibit bacterial communication. nih.gov

The incorporation of linker moieties and side chains is a critical aspect of ligand design, as they can significantly influence how a molecule binds to its target receptor. The flexibility and strain of a linker can have a substantial impact on binding affinity, even when the core binding fragments are optimally positioned. nih.gov An ideal linker should not disrupt the optimal binding geometries of the fragments and should not possess excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov

In the context of quinoline derivatives, the length and nature of side chains are crucial. For example, umbelliferone (B1683723) derivatives with a four-carbon atom spacer exhibited better antifungal activity than those with a two-carbon spacer, suggesting that the longer chain provides greater molecular flexibility. nih.gov Similarly, in a series of 6,7-dimorpholinoalkoxy-4-anilino-quinazolines, a three-carbon chain linker between the quinazoline and morpholine cores resulted in higher potency against the A431 cell line compared to a two-carbon linker. mdpi.com

Furthermore, the introduction of a 1,2,3-triazole system as a linker in 8-aminoquinoline (B160924) derivatives not only serves to connect the quinoline fragment to other structural elements but can also act as an additional site for coordinating metal ions. nih.gov This highlights the dual role that linkers can play in both structural connectivity and direct interaction with biological targets.

The cytotoxic activity of certain 4-hydroxyquinoline derivatives has been shown to correlate with the Hammett-Brown substituent constant (σp+). mdpi.comnih.gov This constant quantifies the electronic effect of a substituent on a benzene (B151609) ring. mdpi.com In a study of para-substituted benzylidene derivatives of 4-hydroxyquinolines, a strong correlation was observed between the pIC50 values (a measure of cytotoxic activity) and the σp+ constants for the Colo 205 colon adenocarcinoma cell line (R² = 0.94). mdpi.com A weaker correlation was found for the Colo 320 cell line (R² = 0.66). mdpi.com This suggests that the electronic properties of the substituents on the benzylidene moiety play a significant role in determining the cytotoxic potency of these compounds.

This quantitative structure-activity relationship (QSAR) approach provides a theoretical basis for optimizing the cytotoxic effects of these derivatives by selecting substituents with appropriate electronic properties. nih.gov

| Cell Line | Correlation (R²) | Reference |

| Colo 205 | 0.94 | mdpi.com |

| Colo 320 | 0.66 | mdpi.com |

Core Scaffold Variations and Their Pharmacological Consequences

Variations in the core scaffold of quinoline derivatives can lead to profound changes in their pharmacological properties. The quinolone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a basis for compounds with a wide range of biological activities, including antibacterial, anticancer, anti-HIV, antitubercular, and antimalarial effects. researchgate.net

One significant variation is the position of the hydroxyl group. For instance, 8-hydroxyquinoline derivatives are known for their ability to chelate metal ions and have been investigated for their potential in treating cancer and other diseases. nih.govnih.gov In contrast, 4-hydroxyquinolines are associated with a different spectrum of activities, including cytotoxic effects. mdpi.comnih.gov The position of the hydroxyl group also affects antifungal activity, with 8-hydroxy derivatives being more active than 4-hydroxy derivatives. nih.gov

Comparison of Quinoline vs. Quinazoline vs. Tetrahydroisoquinoline Scaffolds

In medicinal chemistry, the selection of a core scaffold is a critical decision that influences the entire drug discovery process. Quinoline, quinazoline, and tetrahydroisoquinoline are three prominent nitrogen-containing heterocyclic scaffolds, each with distinct structural and electronic properties that confer different therapeutic potentials.

Quinoline: This scaffold is a versatile and common nitrogen-containing heterocycle renowned for its broad pharmacological properties. nih.govfrontiersin.org It can be readily synthesized and functionalized, making it a valuable building block for developing new therapeutic agents. frontiersin.orgresearchgate.net

Quinazoline: The quinazoline scaffold, and its oxidized form quinazolinone, represent another important class of biologically active nitrogen heterocyclic compounds. nih.gov They possess immense therapeutic potential and are found in a variety of marketed drugs. Their appeal in medicinal chemistry is enhanced by their synthetic accessibility and the flexibility they offer for structural modifications. nih.gov

Tetrahydroisoquinoline: This scaffold is a key component in many naturally occurring and synthetic compounds that exhibit significant biological activities, particularly as cytotoxic agents against human cancer cell lines. nih.gov Derivatives based on the tetrahydroisoquinoline framework act through various mechanisms, including inhibiting cell proliferation and inducing apoptosis. nih.gov

| Scaffold | Key Features | Primary Therapeutic Areas of Interest | Reference |

|---|---|---|---|

| Quinoline | Versatile, readily functionalized, broad pharmacological profile. | Anticancer, Antimicrobial, Anti-inflammatory. | nih.govfrontiersin.org |

| Quinazoline | Synthetically accessible, flexible for modification, diverse biological activities. | Anticancer. | nih.gov |

| Tetrahydroisoquinoline | Found in natural and synthetic compounds, potent cytotoxic activity. | Anticancer. | nih.gov |

Hybrid Molecule Design and Synergistic Effects

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. nih.govresearchgate.net The goal is to develop new compounds with improved activity or to confer multiple functionalities, such as enhanced potency, better drug-likeness properties, or the ability to hit multiple biological targets simultaneously. nih.govresearchgate.net The quinoline scaffold is frequently used as a core component in such hybrid designs. nih.gov

The rationale behind this approach is to achieve synergistic effects, where the biological activity of the hybrid molecule is greater than the sum of its individual components. For instance, combining a quinoline moiety with other bioactive frameworks has led to promising new drug candidates. nih.gov

Examples of Quinoline-Based Hybrids:

Quinoline-Piperazine Hybrids: These have attracted significant attention for their potential in antimicrobial research, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Quinoline-Sulfonamide Hybrids: A series of these hybrids were designed and synthesized, demonstrating anticancer properties against various cancer cell lines. nih.gov

Quinoline-Oxadiazole Hybrids: These have been investigated as novel antitubercular agents, with some derivatives showing high activity against Mycobacterium tuberculosis. nih.gov Other quinoline-oxadiazole hybrids have been designed to act as dual anticancer and antimicrobial agents by targeting bacterial DNA gyrase. rsc.org

Quinoline-Dihydropyrimidinone Hybrids: Designed through molecular hybridization, these compounds have shown a spectrum of cytotoxic effects on several human cancer cell lines. ekb.eg

| Hybrid Type | Target Activity | Key Finding | Reference |

|---|---|---|---|

| Quinoline-Piperazine | Antimicrobial | Active against Gram-positive and Gram-negative bacteria. | researchgate.netresearchgate.net |

| Quinoline-Sulfonamide | Anticancer | Showed activity against various cancer cell lines. | nih.gov |

| Quinoline-Oxadiazole | Antitubercular | One derivative reported a high activity (MIC value of 0.5 μg/mL) against Mtb WT H37Rv. | nih.gov |

| Quinoline-Dihydropyrimidinone | Anticancer (Cytotoxic) | Compound 7e showed potent cytotoxic efficacy with IC50 values ranging from 11.57 μM to 19.05 μM across tested cell lines. | ekb.eg |

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design aims to develop new medications based on a deep understanding of the biological target's structure and function. acs.org For quinoline derivatives, this involves strategic modifications to the molecular structure to maximize therapeutic efficacy (potency) while minimizing off-target effects (enhancing selectivity). nih.govnih.gov

A key aspect of optimization is the modification of substituents on the quinoline ring. The SAR of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles provides a compelling case study. In this series, derivatives were designed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov Researchers strategically introduced Michael acceptors, such as butynamide and crotonamide (B15916) groups, at the 6-position of the quinoline core. nih.gov These groups can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition.

Further optimization involved attaching a dialkylamino group to the end of the Michael acceptor. nih.gov This modification was found to increase the reactivity of the compound through intramolecular catalysis of the Michael addition reaction. This, combined with improved water solubility, resulted in compounds with significantly enhanced biological properties. nih.gov Molecular modeling studies were used to understand the binding interactions within the kinase's active site, confirming the proposed mechanism of inhibition. nih.govnih.gov One compound from this research, EKB-569, demonstrated excellent oral activity in vivo and was selected for clinical trials. nih.gov

This process highlights a comprehensive optimization strategy:

Scaffold Selection: Utilizing the proven 4-anilinoquinoline scaffold.

Rational Design: Incorporating a reactive group (Michael acceptor) to achieve a specific mechanism of action (irreversible inhibition). nih.gov

Structural Optimization: Modifying the substituent to improve chemical reactivity and physicochemical properties like solubility. nih.gov

In Silico Analysis: Employing molecular modeling to guide and rationalize the design. nih.govnih.gov

Biological Evaluation: Testing for potency (IC50 values) and selectivity against various targets. nih.gov

| Compound Series | Target | Optimization Strategy | Result | Reference |

|---|---|---|---|---|

| Diarylurea/Diarlamide Quinoline Derivatives | C-RAF Kinase | Synthesis of a series with dimethylamino or morpholino side chains. | Compound 1j was the most potent C-RAF kinase inhibitor with an IC50 value of 0.067 μM. | nih.gov |

| 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles | EGFR/HER-2 Kinase | Introduction of solubilized Michael acceptors at the 6-position. | Compound 5 (EKB-569) showed excellent oral in vivo activity and entered clinical trials. | nih.gov |

| Quinoline-Based Inhibitors | POLRMT | Rational design and optimization based on target structure. | Compound YH-0623 showed robust antiproliferative effect and superior oral bioavailability (88.9%). | acs.org |

Mechanistic Elucidation and Advanced Computational Studies

In Vitro and In Vivo Mechanistic Investigations

Mechanistic studies are fundamental to understanding how a compound exerts its effects. For 6,7-Dimethyl-4-hydroxyquinoline, while specific data is emerging, the broader family of quinoline (B57606) derivatives provides a valuable framework for potential mechanisms.

Enzyme Inhibition Kinetics and Selectivity Profiling

Enzyme inhibition is a common mechanism of action for many drugs. The potency and selectivity of an inhibitor are critical determinants of its therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. wikipedia.org It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. wikipedia.org The IC50 value is dependent on the experimental conditions, including the concentration of the substrate. wikipedia.org

For quinoline derivatives, enzyme inhibition has been a key area of investigation. For instance, studies on related quinazoline (B50416) compounds have demonstrated significant inhibitory activity against various enzymes. The inhibitory activity of these compounds was found to be more pronounced compared to reference compounds in some cases. nih.gov The relationship between IC50 values and the apparent inhibition constant (Ki) helps in confirming the mechanism of inhibition, which can be competitive, uncompetitive, or mixed. nih.gov

While specific IC50 values for this compound against a wide range of enzymes are not extensively documented in publicly available literature, the study of analogous structures provides insights. For example, certain quinazoline derivatives have shown potent inhibition of enzymes like 3CLpro, cPLA2, and sPLA2, with IC50 values in the micromolar range. nih.govsemanticscholar.org

Table 1: Examples of IC50 Values for Related Heterocyclic Compounds against Various Enzymes

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Quinazoline Derivatives | 3CLpro | 1.18 - 5.47 | nih.govsemanticscholar.org |

| Quinazoline Derivatives | sPLA2 | 1.016 - 4.45 | nih.govsemanticscholar.org |

| Quinazoline Derivatives | cPLA2 | 0.5 - 2.39 | nih.govsemanticscholar.org |

| Coumarin-Donepezil Hybrids | Acetylcholinesterase (AChE) | 9.10 | nih.gov |

| Coumarin-Donepezil Hybrids | Butyrylcholinesterase (BChE) | 5.90 | nih.gov |

| Coumarin-Donepezil Hybrids | Monoamine Oxidase B (MAO-B) | 0.30 | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the range of enzyme inhibitory activities observed in similar heterocyclic systems.

The selectivity of an inhibitor for its target enzyme over other enzymes is crucial for minimizing off-target effects. For example, studies on 6,7-dimethyl quinoxaline (B1680401) analogs, which share the dimethyl substitution pattern, have been conducted to unravel their selectivity for different kinases. This research highlights the importance of systematic adjustments of electron density in the aromatic rings to fine-tune the efficacy and selectivity of inhibitors.

Cellular Uptake and Efflux Studies (e.g., related to P-gp inhibition)

The ability of a compound to penetrate cell membranes and accumulate at its site of action is a key determinant of its biological activity. P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of xenobiotics out of the cell. nih.govnih.gov Inhibition of P-gp is a strategy employed to enhance the intracellular concentration and efficacy of anticancer drugs. nih.gov

The interaction of quinoline derivatives with P-gp is an area of active research. While direct studies on this compound are limited, the potential for this class of compounds to modulate P-gp activity is recognized. For instance, some herbal extracts containing complex molecules have been shown to inhibit P-gp-mediated efflux. The development of P-gp inhibitors, also known as chemosensitizers, aims to reverse MDR and restore the efficacy of chemotherapeutic agents. nih.gov

The cellular mechanisms underlying MDR are complex and multifactorial. nih.gov P-gp is a major contributor to this phenomenon, and its overexpression has been correlated with poor patient prognosis in various cancers. nih.govnih.gov Therefore, investigating the potential of this compound and its derivatives to act as P-gp inhibitors is a promising avenue for developing adjuvants in cancer therapy.

Signaling Pathway Analysis (e.g., Western blotting for protein expression)

To understand the broader biological impact of a compound, it is essential to investigate its effects on cellular signaling pathways. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, providing insights into the pathways modulated by the compound.

For quinoline-based compounds, research has begun to identify their molecular targets and effects on signaling cascades. A study on a novel indole-quinoline derivative, identified as SM7, utilized network pharmacology to predict its targets in cancer. This analysis pointed towards key proteins such as ALB, MMP9, STAT3, and BCL2 as crucial targets. The modulation of these proteins suggests that such compounds may interfere with signaling pathways involved in cell survival and proliferation.

Further investigation into how this compound affects these and other signaling pathways through techniques like Western blotting would provide a more detailed picture of its mechanism of action. For example, analyzing the phosphorylation status of key signaling proteins or the expression levels of downstream effectors would reveal the specific pathways being activated or inhibited.

Computational Chemistry and Molecular Modeling Applications

Computational methods have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions and properties that can guide experimental work.

Molecular Docking for Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein.

For quinoline and its derivatives, molecular docking has been extensively used to rationalize their biological activities. For example, docking studies of 4,6,7-trisubstituted quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have been performed to predict their binding affinities. Similarly, a study on 4-hydroxyquinolone analogues involved molecular docking simulations to understand their binding mode with anaplastic lymphoma kinase and cyclin-dependent kinase 2.

In a study of phenanthrene (B1679779) derivatives, which share some structural similarities with the quinoline core, molecular docking was used to investigate their interaction with cyclooxygenase-2 (COX-2). The results indicated that the binding strength was influenced by the formation of hydrogen bonds with key residues in the active site, such as Tyr385. nih.gov

Table 2: Example of Molecular Docking Binding Energies for a Phenanthrene Derivative with COX-2

| Component | Binding Energy Contribution | Value (kcal/mol) |

| ΔEvdw | van der Waals energy | -45.23 |

| ΔEelec | Electrostatic energy | -15.77 |

| ΔGGB | Electrostatic contribution to solvation | 28.53 |

| ΔGSA | Non-polar contribution to solvation | -4.95 |

| ΔGbind | Binding free energy | -37.42 |

This table shows the calculated binding free energy and its components for the interaction of 6,7-dihydroxy-2,4-dimethoxyphenanthrene with COX-2, as an example of the data obtained from molecular docking and MM-PBSA calculations. nih.gov A more negative binding free energy indicates a stronger predicted interaction.

These examples underscore the power of molecular docking to elucidate the structural basis of ligand-target interactions and to guide the design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., Molecular Orbitals, DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules. These methods can be used to calculate properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

A DFT study on 4-hydroxyquinolone analogues was performed to investigate their structural composition, electron density, and reactivity. Such studies help in identifying the key pharmacophoric features of the molecules that are crucial for their biological activity and in elaborating a structure-activity relationship (SAR).

By analyzing the electronic properties of this compound, researchers can predict its reactivity, stability, and the types of intermolecular interactions it is likely to form. This information is valuable for understanding its mechanism of action and for designing new derivatives with improved properties.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In modern drug discovery, the early assessment of a compound's pharmacokinetic profile is crucial to prevent late-stage failures. nih.govnih.gov In silico, or computational, methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govnih.gov These predictions are based on the molecule's structure and are used to estimate its potential drug-likeness and bioavailability. nih.govnih.gov

For quinoline-based scaffolds like this compound, several key physicochemical parameters are calculated to predict their ADME profile. These parameters help determine if a compound is likely to be orally available and possess favorable pharmacokinetics. nih.gov Properties such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are fundamental to these predictions. nih.govresearchgate.net These values are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates multiple rules. nih.gov

Computational tools can screen extensive libraries of compounds, prioritizing those with the most promising ADME profiles for further synthesis and testing. nih.gov For instance, studies on various heterocyclic compounds, including quinoline derivatives, utilize these predictive models to filter for candidates with good predicted oral absorption and bioavailability before committing to laboratory work. nih.govnih.gov

Below is a table of predicted ADME-relevant properties for this compound based on standard computational models.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance in ADME |

| Molecular Formula | C₁₁H₁₁NO | Defines the elemental composition. |

| Molecular Weight | 173.21 g/mol | Influences diffusion and absorption; typically <500 for oral drugs. |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Estimates the surface area of polar atoms; related to membrane penetration. |

| Hydrogen Bond Donors | 1 | Number of O-H or N-H bonds; influences binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; influences binding and solubility. |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |

| Veber's Rule Compliance | Compliant | Suggests good intestinal absorption and bioavailability based on TPSA and rotatable bonds. nih.gov |

Conformational Analysis and Dynamic Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for elucidating its mechanism of action. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements (conformations) a molecule can adopt and how it behaves over time. nih.govscielo.br

Molecular dynamics simulations offer deeper insights by modeling the movement of atoms and molecules over a specific period. nih.govnih.gov These simulations can reveal how this compound interacts with its surrounding environment, such as solvent molecules or a biological target like an enzyme's active site. nih.govnih.gov For example, MD studies on the related 7-hydroxyquinoline (B1418103) have shown that a "wire" of three water molecules is necessary to facilitate intermolecular proton transfer, a key aspect of its chemical reactivity. nih.gov Similarly, MD simulations have been used to confirm the stability of novel tetrahydroquinoline derivatives within the binding pocket of the LSD1 enzyme, providing a rationale for their inhibitory activity. nih.gov

These computational studies help to build a dynamic picture of the molecule's flexibility, preferred shapes, and key intermolecular interactions, which are critical for its biological function. acs.org

Table 2: Computational Methods in Conformational and Dynamic Studies

| Computational Method | Objective | Information Gained |

| Density Functional Theory (DFT) | To calculate the electronic structure and find the lowest energy (most stable) molecular geometry. spiedigitallibrary.org | Optimized molecular structure, bond lengths, bond angles, electronic properties (HOMO/LUMO energies). scielo.br |

| Molecular Dynamics (MD) Simulation | To simulate the physical motions of atoms and molecules over time. nih.govnih.gov | Conformational flexibility, interaction stability with solvents or proteins, binding pathways, and free energy calculations. nih.govacs.org |

| Single-Crystal X-Ray Diffraction | To experimentally determine the precise atomic and molecular structure of a crystal. scielo.br | Definitive solid-state conformation, intermolecular packing, and hydrogen bonding patterns. scielo.br |

Tautomeric Equilibrium Studies

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, is a critical feature of the 4-hydroxyquinoline (B1666331) class of compounds. wikipedia.orgfrontiersin.org this compound exists in a dynamic equilibrium between its enol form (this compound) and its keto form (6,7-Dimethyl-1H-quinolin-4-one). This equilibrium is significant as the two tautomers can exhibit different physicochemical and biological properties. frontiersin.org

Experimental and computational studies have consistently shown that for 4-quinolones, the keto tautomer is generally the more stable form, particularly in the solid state and in polar solvents. frontiersin.orgnih.gov The stability of the keto form is often attributed to the formation of strong intermolecular hydrogen bonds in the crystalline state or favorable solvation in polar environments. mdpi.com

Computational chemistry, primarily using Density Functional Theory (DFT), is a key tool for investigating this equilibrium. orientjchem.orgnih.gov These methods can accurately calculate the relative electronic energies and Gibbs free energies of the tautomers, predicting which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). orientjchem.orgnih.gov Studies on related keto-enol systems show that the energy difference between the tautomers can be several kcal/mol, confirming the predominance of one form. orientjchem.orgnih.gov The polarity of the solvent is known to influence the position of the equilibrium; for some related heterocyclic systems, the keto form is favored in polar aprotic solvents like DMSO, whereas the enol form can be more prevalent in non-polar solvents like chloroform. nih.gov

Figure 1: Tautomeric Equilibrium of this compound The equilibrium between the enol form (left) and the more stable keto form (right).

(Illustrative text representation)

Table 3: Representative Calculated Energy Differences for Keto-Enol Tautomerism Based on DFT calculations for analogous keto-enol systems. orientjchem.org

| Environment | Favored Tautomer | Typical ΔE (Enol - Keto) (kcal/mol) |

| Gas Phase | Keto | +17.89 |

| Cyclohexane (Non-polar) | Keto | +17.34 |

| Methanol (B129727) (Polar, Protic) | Keto | +16.55 |

| Water (Polar, Protic) | Keto | +16.50 |

Note: Positive values indicate the keto form is more stable than the enol form.

Advanced Analytical Techniques for Research Level Characterization of 6,7 Dimethyl 4 Hydroxyquinoline and Its Derivatives

High-Resolution Spectroscopic Methods

High-resolution spectroscopy provides unparalleled insight into the molecular structure and electronic nature of 6,7-Dimethyl-4-hydroxyquinoline. These techniques are fundamental for confirming the identity and purity of synthesized compounds and for studying their chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Multi-dimensional and Multi-nuclei, including ¹H, ¹³C, ¹⁹F NMR, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity revealing scalar coupling with neighboring protons. For a derivative like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the methyl group protons appear as singlets around δ 2.32 ppm and δ 2.80 ppm. nih.gov Protons on the quinoline (B57606) and benzoate (B1203000) rings are typically found in the aromatic region between δ 7-9 ppm. nih.gov The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. For the same derivative, methyl carbons are observed at δ 12.87 ppm and 24.37 ppm, while the carbonyl carbon (C=O) of the ester is found further downfield at δ 163.73 ppm. nih.gov The tautomeric equilibrium between the 4-hydroxy form and the 4-quinolone form can be studied by NMR, with the 4-oxo tautomer often being predominant. researchgate.net

Multi-dimensional NMR:

COSY (COrrelation SpectroscopY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of proton networks within the molecule. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds, which is crucial for assigning protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing ¹J_CH_ coupling information. columbia.eduyoutube.com It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu Edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups based on their phase. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.educolumbia.edu It is invaluable for piecing together the molecular skeleton by connecting quaternary carbons (like C-4, C-6, C-7, and C-8a) to nearby protons. For instance, the proton at C-5 would show an HMBC correlation to the methyl carbon at C-6, and the methyl protons at C-6 and C-7 would show correlations to the surrounding aromatic carbons.

For fluorinated derivatives, ¹⁹F NMR would be employed to confirm the position and electronic environment of the fluorine substituent.

Table 1: Representative NMR Data for a Substituted Dimethylquinoline Derivative This table is based on data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, a structural analog.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| 2-CH₃ | 2.32 (s) | 12.87 | C-2, C-3 |

| 3-CH₃ | 2.80 (s) | 24.37 | C-2, C-3, C-4 |

| H-5 | ~7.8 (d) | ~125 | C-4, C-7, C-8a |

| C=O (ester) | - | 163.73 | Protons on benzoate ring |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS, FAB mass data)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound with high confidence. Techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis are commonly used. researchgate.net

Hyphenated Techniques:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for both quantification and structural confirmation, especially for derivatives in complex matrices. nih.gov After chromatographic separation, the parent ion is selected and fragmented to produce a characteristic MS/MS spectrum. These fragmentation patterns confirm the presence of the quinoline core and provide clues about the substitution pattern. researchgate.net For instance, in the analysis of a related 8-hydroxyquinoline (B1678124) analogue, CLBQ14, a transition of [M+H]⁺ m/z 257.9 → m/z 151.0 was monitored. nih.gov The development of such LC-MS/MS methods requires careful optimization of mobile phases, often using modifiers like formic acid to ensure good ionization. nih.gov

FAB (Fast Atom Bombardment): Though an older ionization technique, FAB-MS can be useful for analyzing less volatile or more polar quinoline derivatives.

The fragmentation of the quinoline ring is a key diagnostic feature. Common fragmentation pathways observed in the ESI-MS/MS spectra of quinoline derivatives help to confirm the core structure. researchgate.net

Table 2: LC-MS/MS Parameters for Analysis of a Hydroxyquinoline Derivative This table is based on a validated method for a related 8-hydroxyquinoline analog. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography Column | C18 reverse-phase (e.g., Waters XTerra MS C18, 2.1 × 50 mm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Example Transition | [M+H]⁺ → specific fragment ion |

Infrared (IR) and UV-Visible Spectroscopy for Structural Confirmation and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is dominated by the tautomeric equilibrium. The 4-quinolone form will show a characteristic C=O stretching vibration, while the 4-hydroxy form will exhibit a broad O-H stretch.

O-H Stretch: A broad band around 3300-3400 cm⁻¹ would indicate the presence of the hydroxyl group of the 4-hydroxy tautomer or associated water molecules. mdpi.com

C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the carbonyl group in the 4-quinolone tautomer. mdpi.com

C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The absorption spectrum is sensitive to substitution and the solvent environment. Quinoline itself has absorption bands in the UV region. nist.gov The extended conjugation in this compound, particularly in its 4-quinolone form, results in absorptions at longer wavelengths. The electronic absorption properties of related hydroxyquinoline complexes have been studied, showing transitions that can be characterized by theoretical calculations. rsc.org

Advanced Spectroelectrochemical Techniques (e.g., in-situ UV-Vis, IR spectroelectrochemistry)

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a molecule as it undergoes oxidation or reduction. This is particularly relevant for hydroxyquinolines, which are electrochemically active.

In-situ UV-Vis and IR spectroelectrochemistry have been used to investigate the oxidation mechanism of various hydroxyquinolines. nih.gov Studies on related compounds revealed that the electrochemical oxidation is a complex process. nih.gov For example, the oxidation of 2,7-dimethyl-5-hydroxyquinoline was shown to proceed via an ECEC (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction) mechanism. nih.gov During the initial oxidation step, the molecule can undergo deprotonation, with the nitrogen atom of a second hydroxyquinoline molecule becoming protonated. nih.gov In-situ IR spectroelectrochemistry was crucial in proving this protonation event during the oxidation process. nih.gov These techniques allow for the direct observation of transient intermediates and final products formed at the electrode surface, providing deep mechanistic insights. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. eprints-hosting.org While this compound itself is diamagnetic, EPR can be a powerful tool for studying its reactivity.

Applications for this compound derivatives include:

Studying Radical Intermediates: The oxidation of hydroxyquinolines can generate radical intermediates. eprints-hosting.org EPR, often combined with spin trapping techniques, can detect and identify these short-lived radical species, providing evidence for proposed reaction mechanisms. nih.gov

Characterizing Metal Complexes: 4-Hydroxyquinolines are effective chelating agents for various metal ions. If complexed with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Cr³⁺), EPR spectroscopy can be used to characterize the coordination environment of the metal and the electronic structure of the complex. researchgate.netfarmaceut.org The EPR spectra of such complexes provide information on the geometry and the nature of the metal-ligand bonding. researchgate.net

Chromatographic and Separation Sciences

Chromatographic techniques are indispensable for the purification of this compound and its derivatives, as well as for the analysis of their purity and for quantitative studies.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the separation, quantification, and purification of quinoline derivatives. nih.govnih.gov The analysis of hydroxyquinolines can be challenging due to their ability to chelate with trace metal ions present in standard silica-based columns and HPLC systems, leading to poor peak shape and low efficiency. sielc.comsielc.com

Methodology: To overcome this, methods often employ metal-free components (like PEEK tubing) and specialized columns. nih.gov Mixed-mode columns (e.g., Primesep 100 or 200) that combine reverse-phase and ion-exchange characteristics can provide excellent retention and peak shape. sielc.comsielc.com A typical mobile phase consists of an organic solvent like acetonitrile and an aqueous buffer, with an acid modifier (e.g., phosphoric acid, formic acid) to control ionization and improve peak symmetry. sielc.comresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 250 nm). sielc.com

Chiral Separations: For derivatives of this compound that are chiral, specialized chiral stationary phases (CSPs) can be used in both HPLC and supercritical fluid chromatography (SFC) to separate the enantiomers. doi.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. A typical TLC system for a related compound involved a mobile phase of butyl-acetate, formic acid, and 2-propanol. researchgate.net

Table 3: Example HPLC Conditions for Hydroxyquinoline Analysis This table is based on established methods for 8-hydroxyquinoline. sielc.comsielc.com

| Parameter | Condition 1 | Condition 2 (LC-MS Compatible) |

|---|---|---|

| Column Type | Mixed-mode (Primesep 200) | Mixed-mode (Primesep 200) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Acetonitrile / Water with Ammonium Formate buffer |

| Detection | UV at 250 nm | Mass Spectrometry (MS) |

| Key Advantage | High efficiency and symmetrical peak shape | Compatible with MS detection for confirmation |

Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification and assessment of purity of this compound and its derivatives. Flash chromatography and High-Performance Liquid Chromatography (HPLC) are two powerful methods routinely utilized in research.

Flash Chromatography is a rapid and efficient purification technique that operates under low to medium pressure. It is often used for the large-scale purification of crude reaction mixtures. chromatographytoday.com The choice of stationary phase, typically silica (B1680970) gel, and the solvent system are critical for achieving optimal separation of the target compound from impurities. chromatographytoday.com For instance, in the purification of various pharmaceutical compounds, scaling up from analytical UHPLC/HPLC methods to flash chromatography has been shown to be a successful and routine approach. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is the gold standard for determining the purity of a compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of quinoline derivatives. noveltyjournals.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of synthesized compounds can be precisely determined, and methods can be developed to quantify even trace amounts of impurities. researchgate.net For example, RP-HPLC methods have been developed for the lipophilicity measurement of quinoline derivatives and for the analysis of complex mixtures containing these compounds. noveltyjournals.comnih.gov The development of HPLC methods is crucial for quality control, ensuring that the synthesized this compound meets the required purity standards for further studies.

Table 1: Comparison of Flash Chromatography and HPLC for Purification and Purity Assessment

| Feature | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Primary Use | Purification of moderate to large quantities of material | Purity assessment and analytical quantification |

| Pressure | Low to medium | High |

| Resolution | Good | Very High |

| Scale | Preparative | Analytical and Preparative |

| Speed | Fast | Slower for preparative scale |

| Typical Stationary Phase | Silica Gel | C18, C8, Phenyl, etc. |

Other Physico-Chemical and Structural Analysis Methods

Beyond chromatographic techniques, a variety of other analytical methods are employed to provide a complete characterization of this compound and its derivatives.

Elemental Analysis (CHN analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the percentage by weight of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For many newly synthesized quinoline derivatives, elemental analysis is a standard characterization technique reported in the literature. noveltyjournals.com

Table 2: Illustrative Elemental Analysis Data for a Hypothetical Derivative

| Element | Theoretical % | Found % |

| Carbon (C) | 70.57 | 70.52 |

| Hydrogen (H) | 6.40 | 6.45 |

| Nitrogen (N) | 8.09 | 8.05 |

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org TGA can be used to determine the thermal stability of this compound, identify the presence of solvates (e.g., water), and study its decomposition profile. libretexts.org The resulting thermogram plots mass loss versus temperature.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. libretexts.org DSC is used to determine melting point, glass transition temperature, and to study phase transitions and reaction enthalpies. libretexts.org For this compound, DSC can provide a precise melting point, which is a key indicator of purity.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. CV involves scanning the potential of an electrode and measuring the resulting current. This technique can provide information about the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the mechanism of electron transfer reactions. The electrochemical behavior of hydroxyquinoline derivatives has been studied using cyclic voltammetry to understand their oxidation mechanisms. nih.govresearchgate.netresearchgate.net These studies are important for applications where electron transfer processes are relevant, such as in the development of sensors or electro-active materials. For instance, the oxidation of various hydroxyquinolines has been shown to be a complex process that can be influenced by factors like pH and the presence of other molecules. nih.govresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the magnetic properties of a material. For derivatives of this compound that are complexed with paramagnetic metal ions, this technique can provide valuable information about the electronic structure and bonding within the complex. clarku.edu While this compound itself is diamagnetic, its metal complexes can exhibit paramagnetism. The magnetic moment, calculated from the magnetic susceptibility, can help to determine the oxidation state and spin state of the metal center. Studies on transition metal salts of quinoline have utilized magnetic susceptibility measurements to characterize their magnetic behavior. clarku.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net By diffracting X-rays off a single crystal of this compound or its derivative, a detailed molecular structure can be obtained. This includes bond lengths, bond angles, and intermolecular interactions in the solid state. helsinki.fiiaea.orgnih.gov The resulting crystal structure provides unambiguous proof of the compound's constitution and stereochemistry. While a crystal structure for this compound itself may not be readily available in public databases, the structures of numerous related quinoline derivatives have been determined, providing a basis for understanding the structural features of this class of compounds. helsinki.fiiaea.orgnih.gov

Polarimetry

Polarimetry is a crucial analytical technique for the characterization of chiral molecules, such as certain derivatives of this compound. This method measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The magnitude and direction of this rotation provide valuable information regarding the enantiomeric composition and optical purity of the sample. For a molecule to be chiral, it must be non-superimposable on its mirror image, a property often arising from the presence of one or more stereocenters.

In the context of this compound derivatives, chirality can be introduced through various synthetic modifications, such as the addition of a chiral substituent to the quinoline core or the creation of stereocenters in a side chain. The resulting enantiomers, while having identical physical and chemical properties in an achiral environment, will rotate plane-polarized light in equal but opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is termed levorotatory (-).

The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound and is calculated using the Biot-Savart law. It is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter cell. The determination of the specific rotation is fundamental in establishing the absolute configuration of chiral quinoline derivatives, often in conjunction with other techniques like X-ray crystallography or computational methods such as Density Functional Theory (DFT) calculations of optical rotation values. nih.govresearchgate.net

Research Findings

While specific polarimetry data for this compound is not extensively available in the literature, the principles of this technique are widely applied to the broader class of quinoline derivatives. For instance, studies on the cis-dihydrodiol metabolites of quinoline have successfully utilized a combination of experimental and calculated optical rotations to determine their absolute configurations. nih.govresearchgate.net In such research, the experimental optical rotation values are compared with those predicted by theoretical models for each possible enantiomer, allowing for an unambiguous assignment of the stereochemistry.

Furthermore, polarimetry is often used in conjunction with chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC). researchgate.netdoi.orgmdpi.com Chiral HPLC can separate the enantiomers of a racemic mixture, and subsequent polarimetric analysis of the isolated enantiomers confirms their optical activity and purity. mdpi.com

To illustrate the type of data obtained from polarimetric analysis of chiral quinoline derivatives, the following interactive data table presents hypothetical specific rotation values for a series of chiral derivatives of this compound.

| Compound | Chiral Center Position | Enantiomer | Specific Rotation [α]D (degrees) | Concentration (g/100 mL) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| (R/S)-4-(1-hydroxyethyl)-6,7-dimethylquinolin-4-ol | C-α in hydroxyethyl (B10761427) group | (+) | +15.2 | 1.0 | Methanol (B129727) | 20 |

| (R/S)-4-(1-hydroxyethyl)-6,7-dimethylquinolin-4-ol | C-α in hydroxyethyl group | (-) | -15.1 | 1.0 | Methanol | 20 |

| (R/S)-4-(2-hydroxypropyl)-6,7-dimethylquinolin-4-ol | C-2 in propyl chain | (+) | +22.8 | 0.8 | Chloroform | 25 |

| (R/S)-4-(2-hydroxypropyl)-6,7-dimethylquinolin-4-ol | C-2 in propyl chain | (-) | -22.7 | 0.8 | Chloroform | 25 |

| (R/S)-6,7-dimethyl-4-(tetrahydrofuran-2-yl)quinolin-4-ol | C-2 in tetrahydrofuran (B95107) ring | (+) | +35.5 | 0.5 | Ethanol | 20 |

| (R/S)-6,7-dimethyl-4-(tetrahydrofuran-2-yl)quinolin-4-ol | C-2 in tetrahydrofuran ring | (-) | -35.4 | 0.5 | Ethanol | 20 |

This table exemplifies how polarimetry provides distinct and measurable values for enantiomeric pairs, underscoring its utility in the stereochemical characterization of novel chiral derivatives of this compound. The sign of the specific rotation directly indicates the enantiomer, while its magnitude is a measure of the compound's ability to rotate plane-polarized light under defined conditions.

Future Perspectives and Research Directions for 6,7 Dimethyl 4 Hydroxyquinoline

Unexplored Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of 4-hydroxyquinolines often involves methods like the Conrad-Limpach reaction, which can require high temperatures and harsh conditions. nih.gov Future research should focus on developing more efficient, sustainable, and environmentally friendly synthetic routes to 6,7-Dimethyl-4-hydroxyquinoline and its derivatives.

Unexplored Pathways: While the synthesis of the related 6,7-dimethoxyquinolin-4-ol (B79426) has been achieved through a reduction-cyclization process , exploring alternative methodologies for the dimethyl analogue is a key research avenue. Programmed C-H functionalization, which has been successfully used to decorate various positions on the 4-hydroxyquinoline (B1666331) template, offers a powerful method to build chemical diversity from a common core. chemrxiv.org This strategy could be adapted to introduce the methyl groups at the 6 and 7 positions late in the synthetic sequence, providing a flexible approach to a range of analogues.

Green Chemistry: The principles of green chemistry offer a roadmap for improving the synthesis of quinoline (B57606) derivatives.

Sonosynthesis: The use of ultrasound has been reported for the efficient assembly of bis-arylidene cycloalkanone derivatives, which are precursors to tetrahydroquinolines. arabjchem.org Investigating sonochemical methods for the cyclization step in this compound synthesis could lead to reduced reaction times and energy consumption.

Ionic Liquid Catalysis: Ionic liquids have been employed as catalysts in the synthesis of various heterocyclic compounds, including quinoline derivatives. arabjchem.org Their potential as recyclable and effective catalysts for the synthesis of this compound warrants investigation.

One-Pot Reactions: Multi-component, one-pot reactions represent a highly efficient strategy for synthesizing functionalized quinolines, as they reduce the number of intermediate purification steps and improve atom economy. nih.gov Developing a one-pot protocol starting from simple precursors to directly yield this compound would be a significant advancement.

Identification of Novel Biological Targets and Therapeutic Applications

The 4-hydroxyquinoline core is associated with a wide array of pharmacological activities, particularly in oncology and infectious diseases. chemrxiv.org Identifying the specific biological targets of this compound is a crucial step toward understanding its therapeutic potential.

Based on structurally similar compounds, several promising areas for investigation emerge. The 6,7-dimethoxy analogue is a known intermediate in the synthesis of tyrosine kinase inhibitors and has been studied for its ability to inhibit AXL kinase and c-Met, both of which are implicated in cancer progression. nih.gov Furthermore, various quinoline derivatives have demonstrated potential as anti-inflammatory agents, neuroprotective compounds, and antimicrobials. nih.govmdpi.com

Future research should involve comprehensive screening of this compound against various biological targets to uncover its unique activity profile.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Target Class | Specific Examples | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Tyrosine Kinases | c-Met, AXL Kinase | Oncology (e.g., Renal Cell Carcinoma, Lung Cancer) | nih.gov |

| Inflammatory Pathways | NF-κB | Anti-inflammatory Therapies | mdpi.com |

| Neurological Targets | Endogenous Neuroprotective Pathways | Neurodegenerative Diseases (e.g., Parkinson's) | nih.govmdpi.com |

Development of Next-Generation Analogues with Improved Efficacy and Safety Profiles

The this compound scaffold serves as an excellent starting point for medicinal chemistry campaigns aimed at developing next-generation analogues with optimized properties. Structure-activity relationship (SAR) studies on related quinolines have shown that small structural modifications can lead to significant changes in biological activity. nih.gov

Strategies for Analogue Development:

Modification at the 4-Position: While the 4-hydroxyl group is a key feature, its derivatization into anilino or phenoxy groups has been shown to enhance kinase inhibition by facilitating hydrogen bonding and π-π stacking interactions with the target protein. nih.gov

Substitution on the Benzenoid Ring: While this core is defined by the 6,7-dimethyl substitution, exploring the impact of other small alkyl or halogen groups at these positions could fine-tune activity.

Core Heterocycle Modification: Comparing the quinoline core to quinazoline (B50416) or tetrahydroisoquinoline scaffolds has shown differences in kinase affinity and target spectrum. nih.gov Synthesizing analogues of this compound based on these alternative heterocyclic systems could lead to novel biological profiles.

A study on 6,7-disubstituted-4-phenoxyquinoline derivatives found that adding a 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) moiety resulted in potent c-Met kinase inhibitors. One promising compound from this series, with fluoro groups on the phenoxy ring, exhibited an IC50 value of 1.63 nM against c-Met kinase. nih.gov Another series of 6,7-dimethoxy-4-anilinoquinolines yielded a potent c-Met inhibitor with an IC50 of 0.030 µM. nih.gov These results highlight the potential for discovering highly potent agents through systematic analogue development.

Table 2: Research Findings on Analogues of Related Quinoline Scaffolds

| Scaffold/Analogue Class | Target | Key Finding (IC50 Value) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinolines | c-Met Kinase | Most potent compound had an IC50 of 0.030 µM. | nih.gov |

| 6,7-Dimethoxyquinolin-4-ol (DMQ) | AXL Kinase | DMQ demonstrated an IC50 of 3.5 nmol/L. |

Application in Combination Therapies and Drug Repurposing

As the understanding of complex diseases like cancer evolves, combination therapies are becoming a standard of care. Future research should explore the potential of this compound or its optimized analogues as part of a multi-drug regimen. If the compound is found to inhibit a specific pathway, such as c-Met signaling, it could be combined with agents that target other cancer hallmarks.

Furthermore, the broad biological activities associated with the quinoline core make this compound a candidate for drug repurposing. nih.govnih.gov A compound initially investigated for anticancer properties might show unexpected efficacy as an antiviral, anti-inflammatory, or antimalarial agent. A comprehensive screening program against a diverse panel of disease models could uncover novel applications for this chemical entity, providing a faster route to clinical translation.

Translational Research and Clinical Development Potential

The journey from a promising laboratory compound to a clinically approved drug is long and complex. For this compound, the strong precedent set by other quinoline-based drugs provides a solid foundation for its translational potential. Tivozanib, a tyrosine kinase inhibitor used for renal cell carcinoma, is structurally related to 6,7-dimethoxy-4-hydroxyquinoline, demonstrating that this class of compounds is capable of successfully navigating the clinical development pipeline.

The initial steps in the translational path for this compound would involve:

In-depth Preclinical Evaluation: Once a lead indication is identified (e.g., a specific cancer type), extensive in vitro and in vivo studies are required to validate its efficacy and mechanism of action.

Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the compound, is critical.

Biomarker Development: Identifying biomarkers to predict patient response or monitor therapeutic effect can significantly enhance the chances of success in clinical trials.

Given the diverse pharmacological activities of quinolines, from anticancer to anti-inflammatory and neuroprotective effects nih.govmdpi.com, the clinical development potential for novel derivatives like this compound is substantial, representing a promising frontier for therapeutic innovation.

Q & A

Q. What are the common synthetic routes for 6,7-Dimethyl-4-hydroxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives often involves nucleophilic substitution or cyclization reactions. For example, 4-chloro-6,7-dimethoxyquinoline is synthesized using POCl₃ under reflux, followed by purification via column chromatography . For this compound, analogous methods may apply, substituting methoxy groups with methyl groups. Key parameters include solvent choice (e.g., DMSO or methanol), temperature control (80–140°C), and base selection (e.g., K₂CO₃) to optimize yield and purity . Characterization via ¹H NMR, HPLC, and X-ray crystallography is critical for structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H NMR is essential for confirming substituent positions (e.g., methyl groups at C6/C7 and hydroxyl at C4). For example, methoxy protons in similar compounds resonate at δ 3.8–4.0 ppm . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peaks), while X-ray crystallography provides definitive bond-length and planar conformation data, as seen in related quinoline structures .

Q. How does the electronic environment of substituents affect the reactivity of this compound?

- Methodological Answer : Methyl groups are electron-donating, enhancing the electron density of the quinoline ring and influencing regioselectivity in reactions like electrophilic substitution. The hydroxyl group at C4 can participate in hydrogen bonding or act as a weak acid (pKa ~9–10), enabling derivatization via esterification or etherification. Computational studies (e.g., DFT) predict charge distribution and reactive sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during this compound synthesis?

- Methodological Answer : Competing side reactions (e.g., over-methylation or oxidation) are minimized by controlling stoichiometry and reaction time. For example, in POCl₃-mediated chlorination, excess reagent and prolonged heating can lead to decomposition, necessitating real-time monitoring via TLC . Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., PdCl₂(PPh₃)₂) also impact selectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require rigorous dose-response assays and purity validation (≥95% by HPLC). Comparative studies with analogs (e.g., 6,7-dimethoxy or 4-hydroxy variants) clarify structure-activity relationships (SAR). For example, methyl groups may enhance lipophilicity and membrane permeability compared to methoxy derivatives .

Q. How do computational models predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like kinases or cytochrome P450. The quinoline ring’s planarity and methyl/hydroxyl substituents are modeled to assess π-π stacking and hydrogen bonding. MD simulations (100 ns) validate stability in binding pockets, as demonstrated for similar anticancer quinolines .

Q. What crystallographic challenges arise when analyzing this compound derivatives?

- Methodological Answer : Methyl groups introduce steric hindrance, complicating crystal packing. Techniques like slow evaporation (methanol/hexane) and cryocrystallography improve crystal quality. Intramolecular interactions (e.g., C–H⋯O) and π-stacking (3.7–3.9 Å) stabilize the lattice, as seen in 6,7-dimethoxy-2,4-diphenylquinoline .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the antioxidant potential of this compound?

- Methodological Answer : Use DPPH or ABTS radical scavenging assays with quercetin as a positive control. IC₅₀ values are calculated via nonlinear regression. Confounders (e.g., solvent polarity) are controlled by testing in both aqueous and lipid phases. Parallel ROS detection in cell models (e.g., HepG2) validates intracellular activity .

Q. What statistical approaches are recommended for analyzing SAR data in quinoline derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent properties (e.g., logP, Hammett constants) with bioactivity. Outliers are identified via Cook’s distance, and cross-validation (k-fold) ensures model robustness. Software like MOE or R packages (e.g., caret) automate these workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.